molecular formula C11H12N2O2 B577535 Ethyl 1-aminoindolizine-2-carboxylate CAS No. 14718-81-1

Ethyl 1-aminoindolizine-2-carboxylate

Cat. No.: B577535
CAS No.: 14718-81-1
M. Wt: 204.229
InChI Key: OLBMIMQXDSHFSC-UHFFFAOYSA-N
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Description

Ethyl 1-aminoindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their aromaticity and biological significance

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-aminoindolizine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-phenacylpyridinium salt with ethyl cyanoacetate under the influence of a base, followed by cyclization . Another method includes the Fischer indole synthesis, starting from β-nitroacrylates and arylhydrazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminoindolizine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indolizine derivatives .

Mechanism of Action

The mechanism of action of ethyl 1-aminoindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminoindolizine-1-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Indole-2-carboxylates

Uniqueness

Ethyl 1-aminoindolizine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-aminoindolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-7-13-6-4-3-5-9(13)10(8)12/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBMIMQXDSHFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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